molecular formula C12H16O5 B1609105 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol CAS No. 70831-50-4

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol

Cat. No.: B1609105
CAS No.: 70831-50-4
M. Wt: 240.25 g/mol
InChI Key: IENSYSQTQGXKIV-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is a complex organic compound featuring a dioxane ring, a phenyl group, and multiple hydroxyl groups

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: RCOCl in the presence of a base or CH3I in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The phenyl group may also participate in π-π interactions, further modulating its biological activity .

Properties

IUPAC Name

1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSYSQTQGXKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398146
Record name AC1N0XGH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70831-50-4
Record name AC1N0XGH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Reactant of Route 2
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1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Reactant of Route 3
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Reactant of Route 4
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Reactant of Route 5
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Reactant of Route 6
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol

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